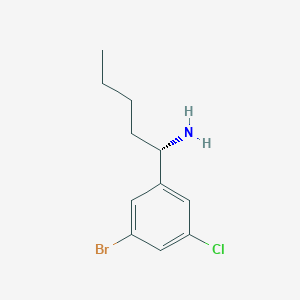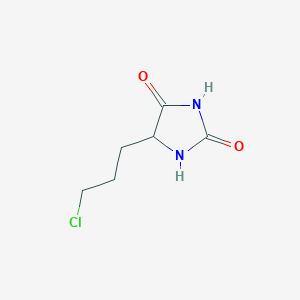
5-(3-Chloropropyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloropropyl)imidazolidine-2,4-dione is a heterocyclic compound with significant biological and chemical properties. It is part of the imidazolidine-2,4-dione family, which is known for its diverse pharmacological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) . The yields of these reactions are generally high, ranging from 70% to 74% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chloropropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(3-azidopropyl)imidazolidine-2,4-dione .
Wissenschaftliche Forschungsanwendungen
5-(3-Chloropropyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(3-Chloropropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the voltage-gated sodium channel inner pore, which inhibits the channel’s activity and reduces neuronal excitability . Additionally, its antibacterial properties are linked to its ability to bind to bacterial proteins, disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2,4-dione: Shares the core structure but lacks the 3-chloropropyl group.
Thiazolidine-2,4-dione: Contains a sulfur atom instead of the nitrogen atom in the imidazolidine ring.
Uniqueness
5-(3-Chloropropyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-chloropropyl group enhances its binding affinity towards certain molecular targets, making it more effective in its pharmacological applications .
Eigenschaften
Molekularformel |
C6H9ClN2O2 |
|---|---|
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
5-(3-chloropropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-3H2,(H2,8,9,10,11) |
InChI-Schlüssel |
RMXJVDPOSIDEQB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1C(=O)NC(=O)N1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


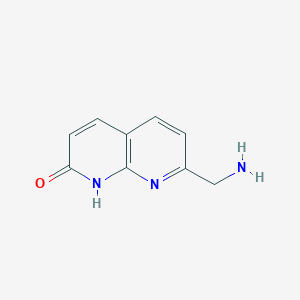
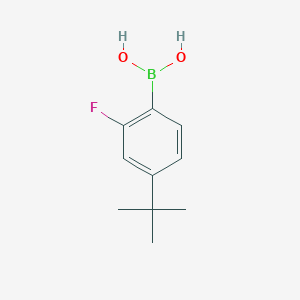

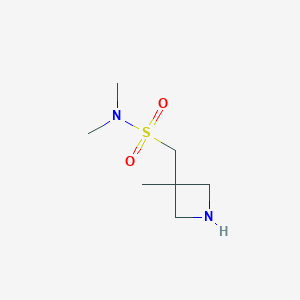
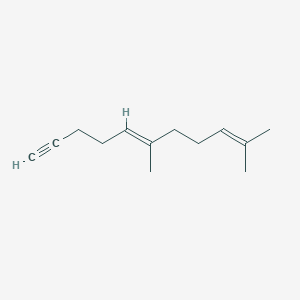
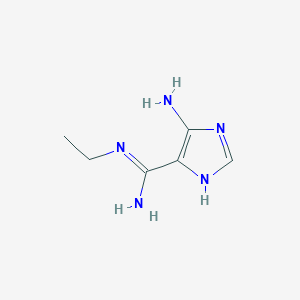
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
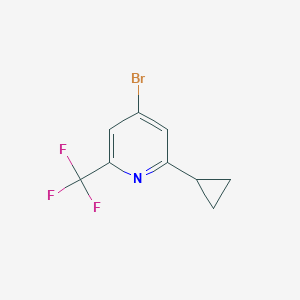

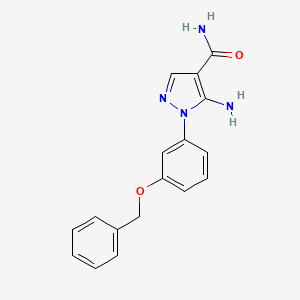

![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

